2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid involves multiple steps. The starting materials typically include simpler steroidal compounds, which undergo a series of reactions such as hydroxylation, methylation, and cyclization to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the multiple ring system allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as changes in gene expression, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxylup-20(29)-en-28-oic acid: Another complex steroidal compound with similar structural features.
(1R,3aS,5aR,5bR,9S,11aR)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid: Shares structural similarities and belongs to the same class of oxo steroids.
Uniqueness
2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid is unique due to its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-(7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-18(25(32)33)19-11-15-27(4)20(19)12-16-29(6)22(27)9-10-23-28(5)14-8-13-26(2,3)24(28)21(31)17-30(23,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) |
InChI Key |
MQKWYZOQVYYVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |
Origin of Product |
United States |
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